molecular formula C18H17N3O4 B1387168 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid CAS No. 1170171-95-5

4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid

Número de catálogo: B1387168
Número CAS: 1170171-95-5
Peso molecular: 339.3 g/mol
Clave InChI: OKBNETPCFGFSEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is a high-purity chemical compound supplied for early discovery research. This benzoic acid derivative features a complex molecular structure with a molecular formula of C18H17N3O4 and a molecular weight of 339.3 g/mol . Its structure incorporates a 2,3-dioxopiperazine scaffold, which is a motif of interest in medicinal chemistry and pharmaceutical development. The piperazine ring is further functionalized with a pyridin-2-ylmethyl group, potentially influencing the compound's binding affinity and physicochemical properties . Researchers can utilize this building block in the synthesis of more complex molecules, for studying structure-activity relationships (SAR), or as a standard in analytical method development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Propiedades

IUPAC Name

4-[[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-17(23)21(12-15-3-1-2-8-19-15)10-9-20(16)11-13-4-6-14(7-5-13)18(24)25/h1-8H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNETPCFGFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid is a benzoic acid derivative characterized by a complex structure featuring a piperazine ring and a pyridylmethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties.

Structural Overview

The structural formula of the compound can be represented as follows:

C25H24N4O3\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure includes:

  • A benzoic acid core , which is known for its wide range of biological activities.
  • A piperazine ring that enhances the compound's interaction with biological targets.
  • A di-oxo group that may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial and fungal strains. The presence of the piperazine moiety is thought to enhance this activity by increasing membrane permeability or interfering with metabolic pathways in microorganisms .

Enzyme Inhibition

The compound has been implicated in the inhibition of key enzymes. For example, studies on related benzoic acid derivatives have demonstrated their ability to inhibit proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . This inhibition can potentially lead to therapeutic effects in conditions where protein homeostasis is disrupted.

Study on Proteostasis Modulation

A significant study evaluated the effects of benzoic acid derivatives on proteostasis networks. The findings suggested that these compounds could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for cellular protein degradation . The study highlighted that certain derivatives showed a marked increase in cathepsin activity, which is essential for maintaining cellular health.

CompoundCathepsin B Activation (%)Cathepsin L Activation (%)
Compound 1467.3 ± 3.9Significant
This compoundTBDTBD

Toxicological Profile

The safety data sheet for this compound indicates potential irritant effects on skin and eyes, along with specific target organ toxicity upon single exposure . These findings necessitate careful handling and further toxicological assessments to establish safe usage guidelines.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid C₁₈H₁₇N₃O₄ 339.35 1170171-95-5 Benzoic acid, dioxopiperazine, pyridinylmethyl substituent
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity MM0421.02) C₁₉H₂₃N₅O* ~337.43 (calculated) 62337-66-0 Triazolo-pyridinone core, phenylpiperazine, propyl linker
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride C₁₉H₂₂ClN₅O·2HCl† ~440.80 (calculated)‡ Not available Chlorophenylpiperazine, triazolo-pyridinone, dihydrochloride salt
{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid C₁₆H₂₁N₃O₅S 367.43 1101836-50-3 Sulfonamide, fused quinoxaline-piperidine ring, acetic acid side chain

Notes:

  • *Molecular formula of MM0421.02 derived from structural analysis.
  • †MM0421.03 is a dihydrochloride salt; the free base formula is C₁₉H₂₂ClN₅O.
  • ‡Weight calculated for dihydrochloride form.

Key Structural and Functional Differences

Core Heterocycles The primary compound contains a dioxopiperazine ring, whereas MM0421.02/03 feature a triazolo-pyridinone core. The quinoxaline derivative (Catalog 078591) includes a fused pyrido-quinoxaline system, likely enhancing planar rigidity and π-π stacking interactions .

Substituents and Solubility The benzoic acid group in the primary compound improves aqueous solubility and enables carboxylate salt formation. In contrast, MM0421.02/03 lack ionizable groups but possess basic piperazine nitrogens, which may form salts (e.g., MM0421.03’s dihydrochloride) .

Pharmacophore Diversity

  • The pyridin-2-ylmethyl substituent in the primary compound could target metalloenzymes or receptors with hydrophobic pockets. MM0421.02/03’s phenyl/chlorophenyl groups may enhance lipophilicity and CNS penetration .

Research Implications

  • The primary compound’s dioxopiperazine-benzoic acid scaffold is unique among the compared structures, suggesting distinct target selectivity (e.g., toward serine proteases or GPCRs).
  • Impurities like MM0421.02/03 highlight the importance of regiochemical control during synthesis, as minor structural changes (e.g., chloro substitution) significantly alter physicochemical properties .
  • Structural data for these compounds, if resolved via X-ray crystallography, likely utilized SHELX-based refinement, given its dominance in small-molecule crystallography .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between 4-(pyridin-2-ylmethyl)piperazine and a benzoic acid derivative bearing a leaving group (e.g., bromomethyl). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency. Post-reaction, purify via column chromatography using gradients of ethyl acetate and hexane, followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via 1H^1H-NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use 1H^1H-NMR to confirm the integration of pyridine protons (δ 8.2–8.6 ppm) and piperazine methylene signals (δ 3.4–4.1 ppm). IR spectroscopy should validate carbonyl stretches (1650–1750 cm1^{-1}) from the dioxopiperazine and benzoic acid moieties. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error. For crystalline samples, single-crystal X-ray diffraction can resolve stereochemical ambiguities .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodology : Prepare buffer solutions (pH 4.0–7.4) using ammonium acetate or phosphate buffers (as in ). Conduct shake-flask solubility studies at 25°C and 37°C, analyzing supernatant via UV-Vis at λ~260 nm (aromatic absorption). For stability, incubate the compound in buffers and quantify degradation products over 24–72 hours using HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?

  • Methodology : Perform forced degradation studies using hydrogen peroxide (0.1–3% v/v) at 40°C. Analyze samples via LC-MS/MS to identify oxidation products (e.g., N-oxide derivatives). Compare degradation kinetics with structurally similar compounds, such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride (), to isolate substituent-specific effects. Use multivariate analysis (e.g., PCA) to correlate degradation pathways with functional groups .

Q. What strategies are effective for impurity profiling, particularly in identifying genotoxic nitrosamine derivatives?

  • Methodology : Synthesize potential impurities (e.g., N-nitrosopiperazine derivatives) via nitrosation reactions under acidic conditions. Use HPLC with diode-array detection (DAD) and compare retention times against spiked samples. For quantification, develop a calibration curve using reference standards (e.g., ’s impurity B). Confirm structures via 1H^1H-NMR and HRMS, and assess genotoxicity using in silico tools (e.g., Derek Nexus) .

Q. How does the pyridin-2-ylmethyl substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Methodology : Conduct Suzuki-Miyaura coupling trials with aryl boronic acids, varying catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor reaction progress via 19F^19F-NMR (if fluorinated boronic acids are used) or LC-MS. Compare yields with analogs lacking the pyridine ring (e.g., ’s chloroacetyl-piperazine derivative) to isolate electronic effects of the substituent .

Q. What crystallographic techniques can elucidate conformational flexibility in the piperazine-dioxo moiety?

  • Methodology : Grow single crystals via slow evaporation from DMSO/water. Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze torsion angles (C-N-C-O) to assess planarity of the dioxopiperazine ring. Compare with related structures (e.g., ’s benzodioxolylmethyl-piperazine) to identify steric or electronic constraints .

Methodological Notes

  • Data Contradiction Analysis : Always include control experiments with structurally validated analogs (e.g., ’s hydrochloride hydrate) to isolate compound-specific behavior.
  • Advanced Purification : For trace impurities, employ preparative HPLC with a chiral column if enantiomeric resolution is required ().
  • Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., chlorinated byproducts in ) using fume hoods and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.